3-((2,6-dichlorophenethylamino)methyl)-N,N-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-3-amine
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Overview
Description
3-((2,6-dichlorophenethylamino)methyl)-N,N-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-3-amine is a complex organic compound that features a unique structure combining a benzo[b][1,4]dioxepin ring with a dichlorophenethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2,6-dichlorophenethylamino)methyl)-N,N-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-3-amine typically involves multiple steps. One common approach is the condensation of 3,4-dihydro-2H-1,5-benzodioxepin-7-amine with 2,6-dichlorophenethylamine under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-((2,6-dichlorophenethylamino)methyl)-N,N-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dichlorophenethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve the use of polar aprotic solvents and bases to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile introduced.
Scientific Research Applications
3-((2,6-dichlorophenethylamino)methyl)-N,N-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-((2,6-dichlorophenethylamino)methyl)-N,N-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3,4-dihydro-2H-1,5-benzodioxepin-7-amine: A precursor in the synthesis of the target compound.
2,6-dichlorophenethylamine: Another precursor used in the synthesis.
Other benzo[b][1,4]dioxepin derivatives: Compounds with similar structures but different substituents.
Uniqueness
The uniqueness of 3-((2,6-dichlorophenethylamino)methyl)-N,N-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-3-amine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H24Cl2N2O2 |
---|---|
Molecular Weight |
395.3 g/mol |
IUPAC Name |
3-[[2-(2,6-dichlorophenyl)ethylamino]methyl]-N,N-dimethyl-2,4-dihydro-1,5-benzodioxepin-3-amine |
InChI |
InChI=1S/C20H24Cl2N2O2/c1-24(2)20(13-25-18-8-3-4-9-19(18)26-14-20)12-23-11-10-15-16(21)6-5-7-17(15)22/h3-9,23H,10-14H2,1-2H3 |
InChI Key |
NTVCTXKXWYXMHR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1(COC2=CC=CC=C2OC1)CNCCC3=C(C=CC=C3Cl)Cl |
Origin of Product |
United States |
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